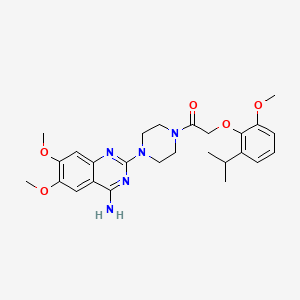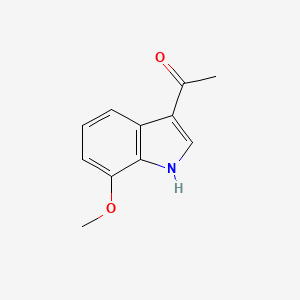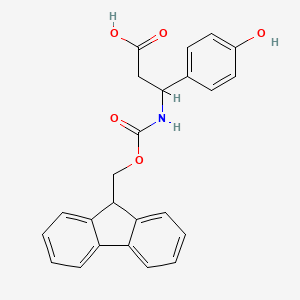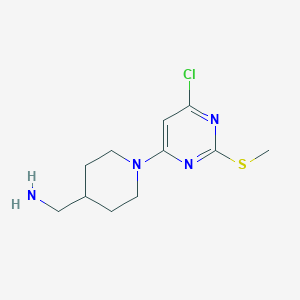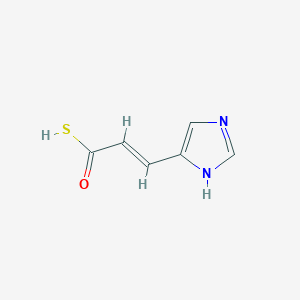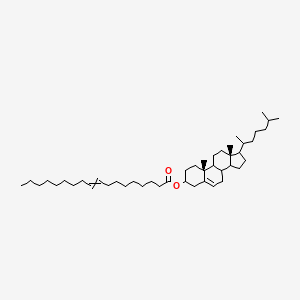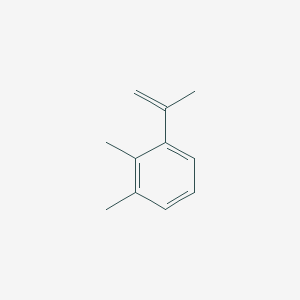
1-Isopropenyl-2,3-dimethyl-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropenyl-2,3-dimethyl-benzene, also known as p-cymene, is an organic compound with the molecular formula C₁₁H₁₄. It is a derivative of benzene, featuring an isopropenyl group and two methyl groups attached to the benzene ring. This compound is commonly found in essential oils of various plants and is known for its aromatic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isopropenyl-2,3-dimethyl-benzene can be synthesized through several methods. One common approach involves the alkylation of toluene with propylene in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and selectivity .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the refining of crude oil and the processing of natural gas. The compound can also be extracted from essential oils of plants like cumin and thyme through steam distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropenyl-2,3-dimethyl-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form p-cymene hydroperoxide, which can further decompose to yield p-cresol and acetone.
Reduction: Hydrogenation of this compound can produce p-menthane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.
Major Products Formed:
Oxidation: p-Cresol and acetone.
Reduction: p-Menthane.
Substitution: Nitro and sulfonic acid derivatives of this compound.
Applications De Recherche Scientifique
1-Isopropenyl-2,3-dimethyl-benzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing natural preservatives.
Medicine: Research is ongoing to explore its anti-inflammatory and antioxidant properties, which could have therapeutic applications.
Mécanisme D'action
The mechanism by which 1-Isopropenyl-2,3-dimethyl-benzene exerts its effects involves interactions with cellular membranes and enzymes. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparaison Avec Des Composés Similaires
p-Cymene: A structural isomer with similar aromatic properties.
Limonene: Another terpene with a similar molecular structure but different functional groups.
α-Pinene: A bicyclic monoterpene with distinct chemical properties.
Uniqueness: 1-Isopropenyl-2,3-dimethyl-benzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its presence in essential oils and its diverse applications in various fields make it a compound of significant interest .
Propriétés
Numéro CAS |
91130-37-9 |
|---|---|
Formule moléculaire |
C11H14 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
1,2-dimethyl-3-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C11H14/c1-8(2)11-7-5-6-9(3)10(11)4/h5-7H,1H2,2-4H3 |
Clé InChI |
FKIJMTKJEMUCQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


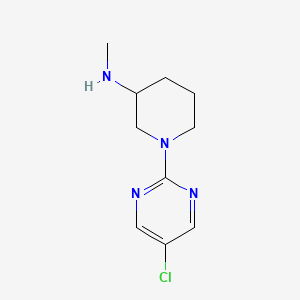
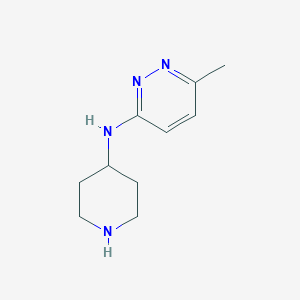
![4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid](/img/structure/B12821323.png)
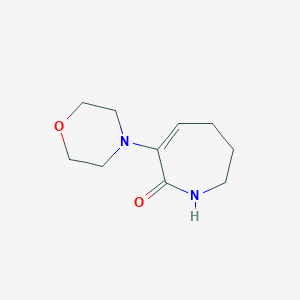
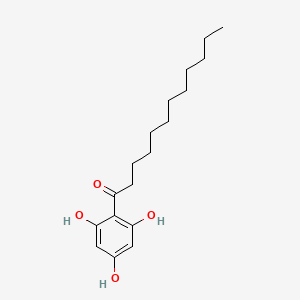
![9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12821350.png)
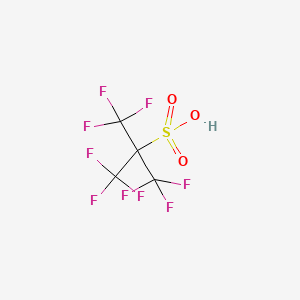
![sodium;[(3R,4S,5S,6R)-6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate](/img/structure/B12821362.png)
